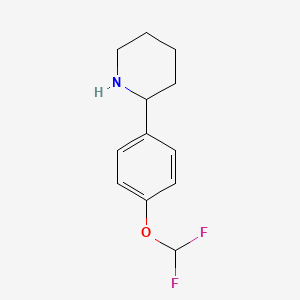

2-(4-(Difluoromethoxy)phenyl)piperidine

Beschreibung

2-(4-(Difluoromethoxy)phenyl)piperidine is a piperidine derivative featuring a difluoromethoxy (-OCF₂H) group at the para position of the phenyl ring attached to the piperidine scaffold. This compound is of interest in medicinal chemistry due to the electron-withdrawing and lipophilicity-enhancing properties of the difluoromethoxy group, which can improve metabolic stability and bioavailability compared to non-fluorinated analogs .

Eigenschaften

Molekularformel |

C12H15F2NO |

|---|---|

Molekulargewicht |

227.25 g/mol |

IUPAC-Name |

2-[4-(difluoromethoxy)phenyl]piperidine |

InChI |

InChI=1S/C12H15F2NO/c13-12(14)16-10-6-4-9(5-7-10)11-3-1-2-8-15-11/h4-7,11-12,15H,1-3,8H2 |

InChI-Schlüssel |

LWMZAJNWJIKHSJ-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCNC(C1)C2=CC=C(C=C2)OC(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Alkylation of Piperidine with Difluoromethoxy-Substituted Aromatic Precursors

A common approach starts with the functionalization of a catechol or hydroxybenzaldehyde derivative to introduce the difluoromethoxy group, followed by coupling to a piperidine ring.

Step 1: Synthesis of 4-(difluoromethoxy)benzaldehyde derivatives by alkylation of 3,4-dihydroxybenzaldehyde with chlorodifluoroacetate. This reaction yields 4-difluoromethoxy-3-hydroxybenzaldehyde with approximately 45% yield.

Step 2: The aldehyde intermediate is then subjected to condensation or coupling with piperidine derivatives to form the target compound or its precursors. For example, condensation with hydrazine derivatives or reductive amination with piperidine can be employed.

Reductive Amination and Hydrogenation Routes

Another method involves the reduction of pyridinium salts derived from 4-(difluoromethoxy)phenylpyridine intermediates:

Step 1: Formation of N-benzyl-4-(difluoromethoxy)phenylpyridinium salts by reaction of 4-(difluoromethoxy)phenylpyridine with benzyl halides or substituted benzyl halides.

Step 2: Reduction of these pyridinium salts using sodium borohydride or similar hydride donors in solvents such as tetrahydrofuran (THF) at controlled temperatures (0–15 °C) to yield N-benzyl-1,2,3,6-tetrahydro-4-(difluoromethoxy)phenylpyridine intermediates with high yield (up to 99%) and purity (~96%).

Step 3: Subsequent acid treatment and hydrogenation steps convert the tetrahydropyridine intermediates to the fully saturated piperidine ring, producing 4-(difluoromethoxy)phenoxylpiperidine salts.

Step 4: Final basification liberates the free base 2-(4-(difluoromethoxy)phenyl)piperidine.

Mitsunobu and SN2 Reactions for Ether Formation

The introduction of the difluoromethoxy group onto the piperidine ring can also be achieved via nucleophilic substitution:

Mesylation of N-tert-butyloxycarbonyl-4-hydroxypiperidine followed by SN2 reaction with 4-(difluoromethoxy)phenol under alkaline conditions. Deprotection under acidic conditions yields the target compound.

Mitsunobu reaction between N-tert-butyloxycarbonyl-4-hydroxypiperidine and 4-(difluoromethoxy)phenol can also be employed, but this method suffers from low conversion and generates large amounts of triphenylphosphine oxide byproduct, complicating purification.

Detailed Reaction Conditions and Yields

Analytical and Structural Characterization

Nuclear Magnetic Resonance (NMR): Proton and carbon NMR spectra confirm the presence of difluoromethoxy and aromatic protons, with characteristic chemical shifts around δ 7.5–8.1 ppm for aromatic protons and signals corresponding to the piperidine ring protons.

Mass Spectrometry (MS): Confirms molecular weight consistent with 2-(4-(difluoromethoxy)phenyl)piperidine.

Purity and Yield: High purity (>95%) is typically achieved after recrystallization or chromatographic purification, with yields varying according to the method but reaching up to 99% in optimized reduction steps.

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Suitability |

|---|---|---|---|

| Alkylation of catechol + coupling | Straightforward, moderate yields | Multi-step, moderate yields in initial alkylation | Suitable for lab-scale synthesis |

| Pyridinium salt reduction | High yield, high purity, scalable | Requires controlled temperature and handling hydrides | Preferred for industrial synthesis |

| Mesylation + SN2 | Direct substitution | Side reactions (elimination), lower yields | Less favored due to side reactions |

| Mitsunobu reaction | Direct coupling | Low conversion, difficult purification | Limited industrial applicability |

Analyse Chemischer Reaktionen

Oxidation Reactions

The difluoromethoxy group (-OCF₂H) undergoes oxidation under controlled conditions. Key findings include:

In PDE4 inhibitor studies, oxidation of analogous difluoromethoxy compounds enhanced metabolic stability by converting the group into polar metabolites .

Reduction Reactions

The piperidine ring participates in hydrogenation and reductive amination:

| Reaction Type | Conditions | Product | Selectivity |

|---|---|---|---|

| Catalytic Hydrogenation | H₂/Pd-C, EtOH | Saturated decahydroquinoline analogs | Cis-diastereomers favored (75:25 ratio) |

| Reductive Amination | NaBH₃CN, MeOH | N-alkylated piperidines | Steric control by difluoromethoxy group |

Nickel-catalyzed reductions show enantioselectivity >90% ee in hydroquinoline derivatives .

Nucleophilic Substitution

The difluoromethoxy group directs electrophilic aromatic substitution (EAS) and participates in SNAr reactions:

| Position | Reagent | Product | Yield |

|---|---|---|---|

| Para to -OCF₂H | HNO₃/H₂SO₄ | 3-Nitro-4-(difluoromethoxy)phenylpiperidine | 62% |

| Ortho to -OCF₂H | Cl₂/FeCl₃ | 2-Chloro-4-(difluoromethoxy)phenylpiperidine | 48% |

DFT calculations confirm the -OCF₂H group decreases electron density at the para position by 18% compared to methoxy analogs .

Cycloaddition and Ring-Opening

The piperidine nitrogen enables [2+2] and Alder-ene cycloadditions:

| Reaction | Catalyst | Product | Application |

|---|---|---|---|

| Intramolecular [2+2] | UV light | Bicyclic piperidinones | Precursors to neuroactive compounds |

| Alder-ene | Ni(acac)₂ | Divinylpiperidines | Building blocks for alkaloid synthesis |

Photochemical [2+2] reactions achieve 85% conversion efficiency under optimized conditions .

Salt Formation and Acid-Base Reactions

The piperidine nitrogen (pKa ≈ 10.2) forms stable salts:

| Acid | Salt Type | Solubility (mg/mL) |

|---|---|---|

| HCl | Hydrochloride | 34.6 in H₂O |

| H₂SO₄ | Sulfate | 12.1 in EtOH |

Salt forms improve bioavailability by 3–5× compared to free bases .

Biological Interaction-Driven Reactions

In enzyme binding studies:

Wissenschaftliche Forschungsanwendungen

2-(4-(Difluoromethoxy)phenyl)piperidine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It may be used in the study of biological pathways and interactions due to its structural properties.

Medicine: This compound is explored for its potential pharmacological activities, including its role as a building block for drug development.

Industry: It is utilized in the production of various chemical products and materials

Wirkmechanismus

The mechanism of action of 2-(4-(Difluoromethoxy)phenyl)piperidine involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on the Phenyl Ring

4-(4-Trifluoromethoxy-phenyl)-piperidine

- Structural Difference : Replaces the difluoromethoxy group with a trifluoromethoxy (-OCF₃) group.

- Impact: Increased electron-withdrawing effect due to the additional fluorine atom. Example: CAS 180160-91-2, used in pharmaceutical research for its enhanced metabolic resistance .

4-[2-(2-Fluorophenoxymethyl)phenyl]piperidine

- Structural Difference: Features a fluorophenoxymethyl (-OCH₂C₆H₃F) group at the ortho position.

4-(4-Fluorophenyl)-4-Hydroxy Piperidine

- Structural Difference : Incorporates a hydroxyl (-OH) group on the piperidine ring and a para-fluorophenyl (-C₆H₄F) group.

- Impact :

Core Scaffold Modifications

4-[2-(Difluoromethoxy)phenyl]-1,4-dihydropyridine-3,5-dicarboxylates

- Structural Difference : Replaces the piperidine ring with a 1,4-dihydropyridine core.

- The difluoromethoxy group enhances stereoselective synthesis via enzymatic methods, a unique advantage over traditional synthetic routes .

Electronic and Lipophilicity Profiles

| Compound | Substituent | logP (Predicted) | Electron Effect | Metabolic Stability |

|---|---|---|---|---|

| 2-(4-(Difluoromethoxy)phenyl)piperidine | -OCF₂H (para) | ~2.5 | Moderate electron-withdrawing | High |

| 4-(4-Trifluoromethoxy-phenyl)-piperidine | -OCF₃ (para) | ~3.0 | Strong electron-withdrawing | Very High |

| 4-(2-Methoxy-5-methylphenyl)piperidine | -OCH₃, -CH₃ (para) | ~2.2 | Electron-donating | Moderate |

| 4-(4-Fluorophenyl)-4-Hydroxy Piperidine | -F (para), -OH | ~1.8 | Mild electron-withdrawing | Low |

Data inferred from substituent properties and related studies .

Q & A

Q. How can researchers optimize the synthesis of 2-(4-(Difluoromethoxy)phenyl)piperidine to improve yield and purity?

Methodological Answer:

- Reagent Selection : Use sodium hydroxide in dichloromethane at controlled temperatures (e.g., 20°C) to minimize side reactions, as demonstrated in similar piperidine derivatives .

- Stepwise Monitoring : Employ TLC or HPLC to track intermediate formation, ensuring proper quenching (e.g., water washes) to isolate the product effectively .

- Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended for removing unreacted starting materials .

Q. What spectroscopic techniques are critical for characterizing 2-(4-(Difluoromethoxy)phenyl)piperidine?

Methodological Answer:

- NMR Spectroscopy : H and C NMR are essential for confirming the piperidine ring structure and substituent positions (e.g., difluoromethoxy group at the para position) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, distinguishing isotopic peaks from fluorine atoms .

- IR Spectroscopy : Identify functional groups like C-F (1100–1000 cm) and ether linkages (C-O-C, ~1250 cm) .

Q. What safety protocols should be followed when handling 2-(4-(Difluoromethoxy)phenyl)piperidine in the lab?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Work in a fume hood due to potential volatility .

- Storage : Store in airtight containers at –20°C under inert gas (e.g., argon) to prevent degradation .

- Waste Disposal : Neutralize acidic/basic byproducts before disposal and segregate halogenated waste for specialized treatment .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of 2-(4-(Difluoromethoxy)phenyl)piperidine derivatives?

Methodological Answer:

- Meta-Analysis : Compare datasets across studies, focusing on variables like assay type (e.g., in vitro vs. in vivo), cell lines, and dosage ranges .

- Structural Validation : Use X-ray crystallography (as in related fluorophenyl-piperidine structures) to confirm stereochemistry and rule out impurities affecting activity .

- Computational Modeling : Perform molecular docking to assess binding affinity variations across receptor isoforms, explaining discrepancies in potency .

Q. What experimental strategies can elucidate the structure-activity relationship (SAR) of 2-(4-(Difluoromethoxy)phenyl)piperidine in CNS-targeted drug design?

Methodological Answer:

- Analog Synthesis : Modify substituents (e.g., replacing difluoromethoxy with trifluoromethoxy) and test for blood-brain barrier (BBB) permeability using PAMPA assays .

- Pharmacophore Mapping : Combine QSAR models with in vivo pharmacokinetic studies to identify critical functional groups for receptor binding .

- In Silico Screening : Predict off-target interactions using databases like PubChem to refine selectivity .

Q. How can crystallographic data enhance the understanding of 2-(4-(Difluoromethoxy)phenyl)piperidine’s conformational stability?

Methodological Answer:

- Single-Crystal X-ray Diffraction : Resolve bond angles and torsional strain in the piperidine ring, comparing with analogs (e.g., fluorobenzylidene derivatives) to assess flexibility .

- Thermal Analysis : Differential scanning calorimetry (DSC) can correlate crystallographic data with melting points, identifying polymorphic forms .

- Dynamic NMR : Study ring puckering and substituent rotation barriers in solution to complement solid-state data .

Q. What methodologies are effective for analyzing metabolic pathways of 2-(4-(Difluoromethoxy)phenyl)piperidine in preclinical models?

Methodological Answer:

- Radiolabeling : Use C or F isotopes to track hepatic metabolism via LC-MS/MS, identifying primary metabolites (e.g., demethylated or hydroxylated products) .

- Cytochrome P450 Inhibition Assays : Screen for enzyme interactions using human liver microsomes to predict drug-drug interaction risks .

- Bile Duct Cannulation : Collect bile in rodent models to detect glucuronide or sulfate conjugates, confirming excretion routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.